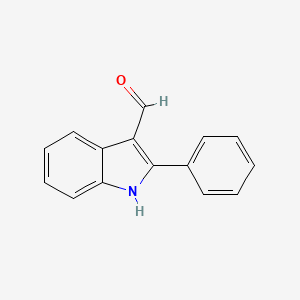

2-Phenyl-1H-indole-3-carbaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-phenyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-10-13-12-8-4-5-9-14(12)16-15(13)11-6-2-1-3-7-11/h1-10,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIFXODAHZPTEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346575 | |

| Record name | 2-Phenyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25365-71-3 | |

| Record name | 2-Phenyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylindole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Phenyl-1H-indole-3-carbaldehyde chemical properties

An In-Depth Technical Guide to 2-Phenyl-1H-indole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis, an analysis of its spectral data, and a discussion of its applications as a versatile precursor for various biologically active molecules. Visualizations of key synthetic and reactive pathways are provided to facilitate a deeper understanding.

Introduction

This compound is a heterocyclic aromatic compound featuring an indole scaffold with a phenyl group at the 2-position and a formyl group at the 3-position. The indole ring is a prominent pharmacophore found in numerous natural products and synthetic compounds with significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The presence of the phenyl and carbaldehyde functionalities makes this molecule a valuable intermediate in organic synthesis, allowing for the construction of more complex molecular architectures.[3] This guide will delve into the core chemical characteristics of this compound.

Physicochemical Properties

This compound is typically a cream to pale brown crystalline powder.[3][4] It is sensitive to air and should be stored in an inert atmosphere at room temperature.[5][6] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁NO | [4][7] |

| Molecular Weight | 221.25 g/mol | [7] |

| Melting Point | 249-253 °C | [5] |

| Boiling Point (Predicted) | 462.9 ± 33.0 °C | [5][6] |

| Density (Predicted) | 1.237 ± 0.06 g/cm³ | [5][6] |

| pKa (Predicted) | 15.30 ± 0.30 | [5][6] |

| Appearance | Cream to pale brown powder | [4] |

| CAS Number | 25365-71-3 | [4][7] |

Synthesis and Experimental Protocols

The synthesis of indole-3-carbaldehydes is often achieved through the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, such as indole, using a formylating agent like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

General Synthetic Workflow

The synthesis of this compound typically starts from 2-phenylindole, which is then subjected to formylation at the C3 position.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 2-Phenylindole

The following protocol is a representative procedure for the synthesis of this compound.

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a stirrer and a dropping funnel, cool dimethylformamide (DMF) in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with continuous stirring. The formation of the pinkish Vilsmeier reagent will be observed.

-

Formylation Reaction: Dissolve 2-phenylindole in DMF and add it to the Vilsmeier reagent. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: Once the reaction is complete, the mixture is poured onto crushed ice. The resulting solution is then neutralized with an aqueous solution of sodium hydroxide. The precipitate of this compound is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield a pure crystalline solid.

Spectral Data

The structure of this compound can be confirmed by various spectroscopic techniques. A summary of the key spectral data is provided in Table 2.

Table 2: Spectral Data for this compound

| Technique | Key Peaks / Signals | Reference |

| ¹H NMR | Spectral data available, though specific shifts may vary with solvent. | [8] |

| ¹³C NMR | Spectral data available. | [7][8] |

| IR (KBr) | Characteristic peaks for N-H, C=O (aldehyde), and aromatic C-H stretching. | [7] |

| Mass Spec (GC-MS) | Molecular ion peak (M+) at m/z = 221. | [7] |

Chemical Reactivity and Applications

This compound is a versatile building block in organic synthesis due to the reactivity of its aldehyde group. It serves as a precursor for the synthesis of a wide range of derivatives with potential biological activities.[6]

Some key reactions include:

-

Condensation Reactions: The aldehyde group can undergo condensation with various amines and active methylene compounds to form Schiff bases and chalcones, respectively.[9] These derivatives have shown antimicrobial and antioxidant properties.[6]

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-phenyl-1H-indole-3-carboxylic acid.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, (2-phenyl-1H-indol-3-yl)methanol.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to introduce a carbon-carbon double bond at the 3-position.

Caption: Key chemical transformations of this compound.

This compound is a reactant in the preparation of:

-

Tryptophan dioxygenase inhibitors as potential anticancer immunomodulators.[5]

-

Pyrimidinones with antimicrobial activity via the Biginelli reaction.[6]

-

[(phenyl)pyrazolyl]indole derivatives with anti-inflammatory and analgesic properties.[6]

-

Indole thiophene chalcones with antimicrobial and antioxidant activities.[6]

-

Benzofuranone attached indole derivatives as PI3K inhibitors.[6]

Biological and Pharmacological Significance

The 2-phenylindole scaffold is of significant interest in medicinal chemistry.[1] Derivatives of this compound have been investigated for a variety of biological activities.[3] The parent compound serves as a key intermediate for synthesizing molecules with potential therapeutic applications in areas such as:

-

Anticancer Research: As a precursor for tryptophan dioxygenase and PI3K inhibitors.[3]

-

Anti-inflammatory Agents: For the development of novel anti-inflammatory drugs.[6]

-

Antimicrobial Agents: As a starting material for compounds with antibacterial and antifungal properties.[1]

Example Signaling Pathway: PI3K/Akt

Derivatives of this compound have been identified as inhibitors of the PI3K (Phosphoinositide 3-kinase) pathway, which is a critical signaling pathway in cancer cell growth and survival.

Caption: Inhibition of the PI3K pathway by 2-phenylindole derivatives.

Conclusion

This compound is a chemically versatile and synthetically valuable compound. Its straightforward synthesis and the reactivity of its functional groups make it an important intermediate for the development of novel compounds with a wide range of biological activities. This guide has provided a technical overview of its properties, synthesis, and applications, highlighting its significance for researchers in organic and medicinal chemistry.

References

- 1. omicsonline.org [omicsonline.org]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. assets.qa.thermofisher.com [assets.qa.thermofisher.com]

- 5. 2-PHENYLINDOLE-3-CARBOXALDEHYDE CAS#: 25365-71-3 [chemicalbook.com]

- 6. 2-PHENYLINDOLE-3-CARBOXALDEHYDE | 25365-71-3 [chemicalbook.com]

- 7. 2-Phenylindole-3-carboxaldehyde | C15H11NO | CID 613305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-PHENYLINDOLE-3-CARBOXALDEHYDE(25365-71-3) 1H NMR spectrum [chemicalbook.com]

- 9. jocpr.com [jocpr.com]

2-Phenyl-1H-indole-3-carbaldehyde molecular weight

An In-depth Guide to the Molecular Weight of 2-Phenyl-1H-indole-3-carbaldehyde

This technical guide provides a detailed breakdown of the molecular weight of this compound, a significant compound in synthetic chemistry and drug discovery. The information is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Formula

The chemical formula for this compound is C₁₅H₁₁NO.[1][2][3] This formula indicates that each molecule is composed of 15 carbon atoms, 11 hydrogen atoms, one nitrogen atom, and one oxygen atom.

Atomic Weights of Constituent Elements

The calculation of the molecular weight is based on the atomic weights of each constituent element. The standard atomic weights are provided in the table below.

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | ~12.011[4][5][6] |

| Hydrogen | H | ~1.008[7][8][9][10] |

| Nitrogen | N | ~14.007[11][12][13][14] |

| Oxygen | O | ~15.999[15][16][17][18][19] |

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation for this compound is as follows:

-

Carbon: 15 atoms × 12.011 g/mol = 180.165 g/mol

-

Hydrogen: 11 atoms × 1.008 g/mol = 11.088 g/mol

-

Nitrogen: 1 atom × 14.007 g/mol = 14.007 g/mol

-

Oxygen: 1 atom × 15.999 g/mol = 15.999 g/mol

Total Molecular Weight = 180.165 + 11.088 + 14.007 + 15.999 = 221.259 g/mol

This calculated value is consistent with the published molecular weight of approximately 221.25 g/mol to 221.26 g/mol .[1][2][20]

Summary of Molecular Weight Data

| Parameter | Value |

| Molecular Formula | C₁₅H₁₁NO |

| Calculated Molecular Weight | 221.259 g/mol |

| Published Molecular Weight | ~221.25 - 221.26 g/mol [1][2][20] |

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical flow of the molecular weight calculation from the molecular formula and atomic weights.

References

- 1. 2-Phenylindole-3-carboxaldehyde | C15H11NO | CID 613305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.qa.thermofisher.com [assets.qa.thermofisher.com]

- 3. pschemicals.com [pschemicals.com]

- 4. youtube.com [youtube.com]

- 5. byjus.com [byjus.com]

- 6. Atomic/Molar mass [westfield.ma.edu]

- 7. quora.com [quora.com]

- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Nitrogen - Wikipedia [en.wikipedia.org]

- 12. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. #7 - Nitrogen - N [hobart.k12.in.us]

- 14. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. princeton.edu [princeton.edu]

- 16. Oxygen - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 19. Oxygen, atomic [webbook.nist.gov]

- 20. scbt.com [scbt.com]

An In-Depth Technical Guide to 2-Phenyl-1H-indole-3-carbaldehyde (CAS: 25365-71-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenyl-1H-indole-3-carbaldehyde is a pivotal heterocyclic aldehyde that serves as a versatile precursor in the synthesis of a multitude of biologically active molecules. Its indole scaffold is a privileged structure in medicinal chemistry, frequently associated with a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and significant applications of this compound in drug discovery, with a particular focus on its role as a building block for anticancer, anti-inflammatory, and antimicrobial agents. Detailed experimental protocols for its synthesis and relevant biological assays are presented, alongside visualizations of key chemical and biological pathways to support researchers in their drug development endeavors.

Physicochemical and Spectral Data

This compound is a cream to pale brown crystalline powder.[1] A comprehensive summary of its physicochemical and spectral properties is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 25365-71-3 | [2] |

| Molecular Formula | C₁₅H₁₁NO | [2] |

| Molecular Weight | 221.25 g/mol | [2] |

| Melting Point | 249-253 °C | [2] |

| Appearance | Cream to pale brown powder | [3] |

| IUPAC Name | This compound | [3] |

| InChI Key | IFIFXODAHZPTEY-UHFFFAOYSA-N | [3] |

| SMILES | O=Cc1c([nH]c2ccccc12)-c3ccccc3 | [2] |

Table 2: Spectral Data of this compound

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR | Available | [4] |

| ¹³C NMR | Available | [4] |

| IR (Infrared) | Available | [4] |

| Mass Spectrometry | Available | [4] |

Synthesis

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[5] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 2-phenylindole, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5]

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5]

-

Electrophilic Aromatic Substitution: The electron-rich 2-phenylindole attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate yields the final product, this compound.[5]

References

- 1. promega.de [promega.de]

- 2. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to 2-phenyl-1H-indole-3-carbaldehyde

IUPAC Name: 2-phenyl-1H-indole-3-carbaldehyde[1]

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to the indole family. Indole derivatives are of significant interest to researchers and drug development professionals due to their presence in a wide array of biologically active natural products and synthetic therapeutic agents.[2] This document details the compound's physicochemical properties, synthesis protocols, and known biological significance, with a focus on data relevant to scientific research.

Physicochemical and Structural Properties

This compound is a crystalline solid at room temperature.[3] Its core structure consists of a bicyclic indole ring system, with a phenyl group substituted at the C2 position and a formyl (carbaldehyde) group at the C3 position. This substitution pattern is crucial for its chemical reactivity and biological activity.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₅H₁₁NO | ChemicalBook[3] |

| Molecular Weight | 221.25 g/mol | PubChem[1] |

| CAS Number | 25365-71-3 | Sigma-Aldrich |

| Melting Point | 249-253 °C | Sigma-Aldrich |

| Appearance | White to Brown Powder/Crystal | ChemicalBook[3] |

| SMILES | C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O | PubChem[1] |

| InChI Key | IFIFXODAHZPTEY-UHFFFAOYSA-N | PubChem[1] |

Synthesis of Indole-3-Carbaldehyde Derivatives

The synthesis of substituted indole-3-carbaldehydes is a key process in medicinal chemistry. While specific protocols for the 2-phenyl derivative can vary, a common strategy involves the formylation of a pre-existing 2-phenylindole scaffold, often via the Vilsmeier-Haack reaction. An alternative approach involves building the indole ring system from appropriate precursors.

Below is a generalized workflow for the synthesis of novel indole-3-carboxaldehyde analogues, which involves N-acylation followed by coupling with amines.

Caption: General workflow for the synthesis of indole-3-carboxaldehyde analogues.

This protocol is adapted from a procedure for synthesizing related analogues and serves as an illustrative example.

Step 1: Synthesis of 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde (Intermediate)

-

To a well-stirred solution of indole-3-carboxaldehyde (2 mmol) and triethylamine (2.2 mmol) in 10 ml of tetrahydrofuran (THF), add 3-chloroacetyl chloride (2.2 mmol) in 5 ml of THF dropwise.

-

Stir the reaction mixture at room temperature for approximately 3 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a 9:1 hexane:ethyl acetate mixture as the mobile phase.

-

Upon completion, quench the reaction mixture in ice-cold water and extract the product with diethyl ether.

-

Wash the ether layer with 5% NaHCO₃ solution followed by distilled water.

-

Dry the ether layer over anhydrous Na₂SO₄ and concentrate to yield the intermediate.

Step 2: Synthesis of the Final Compound

-

Treat a solution of the desired aryl amine (1.2 mM) in 10 ml of dry THF with K₂CO₃ (600 mg) under a nitrogen atmosphere.

-

Add a solution of the intermediate, 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde (1mM), in 5 ml of dry THF dropwise.

-

Reflux the reaction mixture for 4 hours, monitoring progress by TLC.

-

After completion, remove the solvent using a rotary evaporator.

-

Extract the final compound with ethyl acetate.

Biological and Pharmacological Significance

2-Phenylindole derivatives are recognized for a broad spectrum of biological activities, making them a privileged scaffold in drug discovery.[2] this compound itself serves as a crucial reactant for preparing compounds with potential therapeutic applications.

-

Anticancer: It is a precursor for synthesizing pyridyl-ethenyl-indoles that act as tryptophan dioxygenase (TDO) inhibitors, a target in cancer immunotherapy.

-

Antimicrobial: The scaffold is used to generate pyrimidinones and indole thiophene chalcones, which have been investigated for their antimicrobial and antioxidant properties.

-

Anti-inflammatory: It is a starting material for [(phenyl)pyrazolyl]indole and oxazolylindole derivatives, which have shown potential as anti-inflammatory agents and analgesics.

-

Enzyme Inhibition: Benzofuranone-indole derivatives synthesized from this aldehyde have been explored as PI3K inhibitors.

While the specific signaling pathways for this compound are not fully elucidated, the parent molecule, indole-3-carbaldehyde (I3A), is a known agonist of the Aryl Hydrocarbon Receptor (AhR).[4][5] I3A is a metabolite of tryptophan produced by gut microbiota.[5] Activation of AhR in intestinal immune cells stimulates the production of Interleukin-22 (IL-22), which is crucial for maintaining mucosal homeostasis and barrier function.[4][5] This pathway represents a key mechanism by which indole derivatives mediate their effects on the immune system.

Caption: Simplified Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by indole derivatives.

Quantitative Biological Data

Quantitative data from studies on related indole-3-carboxaldehyde analogues highlight their potential. The following tables summarize key findings.

The antioxidant potential of various synthesized analogues was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The data is presented as the concentration required for 50% inhibition (IC₅₀).

| Compound | Structure Features | DPPH Scavenging IC₅₀ (µg/mL) |

| Indole-3-carboxaldehyde (Parent) | Unsubstituted N-H | 48.32 |

| Analogue 5d (N-acetyl-phenylamine) | Phenylamino side chain | 35.14 |

| Analogue 5f (N-acetyl-4-hydroxyphenylamine) | Phenolic -OH group | 18.24 |

| BHA (Standard Antioxidant) | Butylated hydroxyanisole | 21.50 |

Lower IC₅₀ values indicate higher antioxidant activity.

Derivatives synthesized from indole carboxaldehydes have shown promising antibacterial activity. The table below shows the Minimum Inhibitory Concentration (MIC) for a potent derivative against various bacterial strains.[6]

| Compound | Test Organism | MIC (µg/mL)[6] |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | S. aureus ATCC 25923 | 3.9 |

| MRSA ATCC 43300 | 0.98 | |

| M. tuberculosis H37Rv | 12.5 |

Detailed Experimental Protocols for Biological Assays

This protocol is used to determine the antioxidant capacity of a compound.

-

Prepare a 0.1 mM solution of DPPH in ethanol.

-

Prepare stock solutions of the test compounds in ethanol.

-

Add 1.0 mL of the DPPH solution to 3.0 mL of the test compound solution at various concentrations.

-

Shake the mixture vigorously and allow it to stand at room temperature for 30 minutes.

-

Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer.

-

Ethanol is used as the blank, and a mixture of 1.0 mL ethanol with 3.0 mL of the DPPH solution serves as the control.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the DPPH radical.

References

- 1. 2-Phenylindole-3-carboxaldehyde | C15H11NO | CID 613305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. omicsonline.org [omicsonline.org]

- 3. 2-PHENYLINDOLE-3-CARBOXALDEHYDE | 25365-71-3 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 6. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Phenylindole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylindole-3-carboxaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its indole core, substituted with a phenyl group at the 2-position and a formyl group at the 3-position, serves as a versatile scaffold for the synthesis of a wide range of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the primary synthetic routes to 2-phenylindole-3-carboxaldehyde, with a focus on detailed experimental protocols, quantitative data comparison, and mechanistic insights.

The synthesis of this target molecule typically involves a two-step process: the formation of the 2-phenylindole core, followed by the introduction of the formyl group at the C3 position. The most common and efficient methods for the formylation of 2-phenylindole are the Vilsmeier-Haack reaction and the Duff reaction. This guide will first detail the synthesis of the 2-phenylindole precursor via the Fischer indole synthesis, and then elaborate on the subsequent formylation methodologies.

Synthesis of the Precursor: 2-Phenylindole

The Fischer indole synthesis is a widely used and reliable method for the preparation of 2-phenylindole from readily available starting materials: acetophenone and phenylhydrazine.[1][2][3][4][5]

Reaction Scheme:

Caption: Fischer Indole Synthesis of 2-Phenylindole.

Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole

Step 1: Synthesis of Acetophenone Phenylhydrazone [1]

-

In a beaker, combine acetophenone (0.167 mol) and phenylhydrazine (0.167 mol).

-

Add 60 mL of ethanol and a few drops of glacial acetic acid.

-

Heat the mixture on a water bath for 15 minutes.[6]

-

Cool the reaction mixture to room temperature to allow the acetophenone phenylhydrazone to crystallize.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

The crude product can be recrystallized from ethanol to yield pure acetophenone phenylhydrazone.

Step 2: Cyclization to 2-Phenylindole [1]

-

To a round-bottom flask, add the dried acetophenone phenylhydrazone (0.25 mol).

-

Add a Lewis acid catalyst such as anhydrous zinc chloride (excess) or polyphosphoric acid.[1][3]

-

Heat the mixture in an oil bath to approximately 170 °C with vigorous stirring for 5-10 minutes.[1]

-

Allow the reaction mixture to cool slightly and then pour it into a beaker containing cold water to precipitate the crude 2-phenylindole.

-

Break up the solid mass and digest it with dilute hydrochloric acid to dissolve the zinc chloride.

-

Collect the crude 2-phenylindole by filtration and wash thoroughly with water.

Purification of 2-Phenylindole

The crude 2-phenylindole can be purified by recrystallization from hot ethanol.[1]

-

Dissolve the crude product in a minimal amount of boiling ethanol.

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[6]

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals of 2-phenylindole by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals in a vacuum oven.

Quantitative Data for 2-Phenylindole Synthesis

| Parameter | Value | Reference |

| Starting Materials | Acetophenone, Phenylhydrazine | [1][2] |

| Catalyst | Anhydrous Zinc Chloride or Polyphosphoric Acid | [1][3] |

| Reaction Temperature | 170 °C (for ZnCl2 method) | [1] |

| Reaction Time | 5-10 minutes (for cyclization) | [1] |

| Yield | 72-80% | [1] |

| Melting Point | 188-189 °C | [1] |

Formylation of 2-Phenylindole: Synthesis of 2-Phenylindole-3-carboxaldehyde

The introduction of a formyl group onto the C3 position of the 2-phenylindole ring is most effectively achieved through electrophilic substitution reactions. The Vilsmeier-Haack and Duff reactions are the premier methods for this transformation.

Method 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds.[7][8][9] It utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

Reaction Scheme:

Caption: Vilsmeier-Haack Formylation of 2-Phenylindole.

Experimental Protocol: Vilsmeier-Haack Reaction

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent.

-

To this pre-formed Vilsmeier reagent, add a solution of 2-phenylindole in anhydrous DMF dropwise, again keeping the temperature below 10 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and then heat it on a water bath at 80-90 °C for 2-3 hours.[10]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until the pH is alkaline.

-

The solid precipitate of 2-phenylindole-3-carboxaldehyde is collected by vacuum filtration, washed thoroughly with water until the washings are neutral, and dried.

Purification of 2-Phenylindole-3-carboxaldehyde

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.[11][12][13]

-

Dissolve the crude solid in a minimum amount of boiling ethanol.

-

If necessary, decolorize the solution with activated charcoal.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Method 2: The Duff Reaction

The Duff reaction is another method for the formylation of activated aromatic compounds, using hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst, such as trifluoroacetic acid (TFA) or a mixture of glycerol and boric acid.[6][14][15] This method is generally less efficient than the Vilsmeier-Haack reaction for indoles but can be a viable alternative.

Reaction Scheme:

Caption: Duff Reaction for the Formylation of 2-Phenylindole.

Experimental Protocol: Duff Reaction

-

In a round-bottom flask, dissolve 2-phenylindole in trifluoroacetic acid (TFA).

-

Add hexamethylenetetramine (HMTA) portion-wise to the solution with stirring.

-

Heat the reaction mixture to reflux (around 80-90 °C) for several hours.[16]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into a beaker of ice water.

-

Hydrolyze the intermediate imine by adding dilute sulfuric acid and heating the mixture, often with steam distillation, to isolate the aldehyde.[17]

-

Alternatively, after pouring into ice water, make the solution basic with sodium carbonate and extract the product with an organic solvent like ether.[16]

-

Wash the organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data and Comparison of Methods

| Parameter | Vilsmeier-Haack Reaction | Duff Reaction |

| Formylating Agent | Vilsmeier Reagent (POCl₃/DMF) | Hexamethylenetetramine (HMTA) |

| Catalyst/Medium | - | Trifluoroacetic Acid or Glycerol/Boric Acid |

| Reaction Temperature | 0 °C to 90 °C | 80 °C to 160 °C[17] |

| Reaction Time | 2-4 hours | Several hours |

| Yield | Generally high (can exceed 90%)[10] | Generally lower and more variable |

| Selectivity | Highly selective for the C3 position of indoles | Can give ortho and para isomers in other systems |

| Work-up | Aqueous work-up and neutralization | Acid hydrolysis, sometimes requiring steam distillation |

Spectroscopic Data for 2-Phenylindole-3-carboxaldehyde

| Spectroscopic Technique | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~10.14 (s, 1H, CHO), 8.44 (d, 1H), 7.94 (s, 1H), 7.65-7.51 (m, 6H), 7.39 (m, 2H) | [18] |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~185.0, 138.2, 137.5, 130.0, 128.3, 125.6, 124.9, 124.6, 123.5, 122.3, 119.7, 111.1 | [18] |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~1650 (C=O stretch, aldehyde) | [19] |

| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ = 222 | [18] |

| Melting Point | 249-253 °C | [20] |

Logical Workflow for Synthesis and Purification

Caption: Overall workflow for the synthesis and purification of 2-phenylindole-3-carboxaldehyde.

Conclusion

The synthesis of 2-phenylindole-3-carboxaldehyde is a well-established process that is crucial for the development of new pharmaceuticals and functional materials. The Fischer indole synthesis provides a reliable route to the 2-phenylindole precursor. For the subsequent formylation step, the Vilsmeier-Haack reaction stands out as the method of choice due to its high efficiency, selectivity, and milder reaction conditions compared to the Duff reaction. This guide provides researchers and drug development professionals with the necessary detailed protocols and comparative data to effectively synthesize and purify 2-phenylindole-3-carboxaldehyde for their research and development needs.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Preparation of 2-phenylindole | PDF [slideshare.net]

- 3. m.youtube.com [m.youtube.com]

- 4. scribd.com [scribd.com]

- 5. scribd.com [scribd.com]

- 6. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. ijpcbs.com [ijpcbs.com]

- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. researchgate.net [researchgate.net]

- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 14. synarchive.com [synarchive.com]

- 15. Duff reaction - Wikipedia [en.wikipedia.org]

- 16. Aromatic Formylation with HMTA and TFA - [www.rhodium.ws] [chemistry.mdma.ch]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. rsc.org [rsc.org]

- 19. 2-Phenylindole-3-carboxaldehyde | C15H11NO | CID 613305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 2-Phenylindole-3-carboxaldehyde 97 25365-71-3 [sigmaaldrich.com]

An In-Depth Technical Guide to the Vilsmeier-Haack Formylation of 2-Phenylindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Vilsmeier-Haack formylation of 2-phenylindole, a crucial reaction for the synthesis of 2-phenylindole-3-carboxaldehyde. This key intermediate is instrumental in the development of various therapeutic agents, including PI3K and tryptophan dioxygenase inhibitors.[1][2] This document details the reaction mechanism, experimental protocols, and quantitative data to facilitate its application in research and drug development.

Reaction Overview and Mechanism

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.[3] In the case of indoles, formylation predominantly occurs at the electron-rich C-3 position.[3]

The reaction proceeds through two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]

-

Electrophilic Aromatic Substitution: The electron-rich 2-phenylindole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the final product, 2-phenylindole-3-carboxaldehyde.[3]

Quantitative Data

| Substrate | Molar Ratio (Substrate:POCl₃:DMF) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Indole | 1 : 1.1 : excess | 0 to 35, then 100 | 1.5 | ~97 | Organic Syntheses |

| 2-Methylindole | Not specified | 98-100 | 3 | 71 (1-formyl), 22.5 (2-formyl) | Journal of Organic Chemistry |

| 4-Methylindole | Not specified | 0 to 85 | 8 | 90 | Patent CN102786460A |

| 5-Chloroindole | 1 : ~3 (Vilsmeier reagent) | 0 to 85 | 5 | 90 | Patent CN102786460A |

Experimental Protocols

The following is a representative experimental protocol for the Vilsmeier-Haack formylation of 2-phenylindole, compiled from general procedures for indoles.[4][5] Researchers should consider this a starting point and may need to optimize conditions for their specific setup.

3.1. Materials and Reagents

-

2-Phenylindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated sodium bicarbonate solution or similar base

-

Water, deionized

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ice

3.2. Procedure

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride tube, place anhydrous DMF. Cool the flask in an ice-salt bath to 0-5 °C. Add POCl₃ dropwise to the stirred DMF over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 2-phenylindole in anhydrous DMF in a separate flask. Cool this solution in an ice bath. Slowly add the previously prepared Vilsmeier reagent to the 2-phenylindole solution. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-90 °C for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. The product, 2-phenylindole-3-carboxaldehyde, will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield the pure 2-phenylindole-3-carboxaldehyde. Dry the purified product under vacuum. The melting point of 2-phenylindole-3-carboxaldehyde is reported to be in the range of 249-253 °C.

Characterization of 2-Phenylindole-3-carboxaldehyde

The final product can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the product, showing the characteristic aldehyde proton signal and the expected aromatic signals.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong carbonyl (C=O) stretching band for the aldehyde group, typically around 1650-1700 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (221.25 g/mol ).[1][4]

-

Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (249-253 °C).

Safety Considerations

Phosphorus oxychloride (POCl₃) is a corrosive and toxic reagent that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction is exothermic, especially during the preparation of the Vilsmeier reagent, and requires careful temperature control.

This guide provides a foundational understanding and practical framework for conducting the Vilsmeier-Haack formylation of 2-phenylindole. For specific applications, further optimization of the reaction conditions may be necessary to achieve desired yields and purity.

References

Spectroscopic Data of 2-Phenyl-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 2-Phenyl-1H-indole-3-carbaldehyde (CAS No: 25365-71-3). The information presented herein is crucial for the unequivocal identification, characterization, and quality control of this indole derivative, which serves as a valuable scaffold in medicinal chemistry and drug discovery. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data (Analogous Compound)

Note: The following data is for the closely related analog, 1-phenyl-1H-indole-3-carbaldehyde, and is provided for comparative purposes. The spectral pattern for this compound is expected to be similar in the indole and phenyl regions, with the key difference being the absence of the N-phenyl signals and the presence of an N-H proton signal.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Tentative Assignment |

| 10.14 | s | - | CHO |

| 8.44 | d | 7.2 | Indole H-4 |

| 7.94 | s | - | Indole H-2 (in analog) |

| 7.65 – 7.59 | m | - | Phenyl H |

| 7.57 – 7.51 | m | - | Phenyl H & Indole H-5, H-6, H-7 |

| 7.39 | pd | 7.1, 1.1 | Phenyl H |

Table 2: ¹³C NMR Spectroscopic Data (Analogous Compound)

Note: The following data is for the closely related analog, 1-phenyl-1H-indole-3-carbaldehyde. Chemical shifts for the core indole and phenyl rings are expected to be comparable for this compound.

| Chemical Shift (δ) ppm | Tentative Assignment |

| 184.99 | C=O (Aldehyde) |

| 138.22 | Quaternary C |

| 137.51 | Quaternary C |

| 130.02 | Aromatic CH |

| 128.32 | Aromatic CH |

| 125.59 | Aromatic CH |

| 124.87 | Aromatic CH |

| 124.64 | Aromatic CH |

| 123.49 | Aromatic CH |

| 122.27 | Aromatic CH |

| 119.73 | Quaternary C |

| 111.12 | Aromatic CH |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1650 | Strong | C=O Stretch (Aldehyde) |

| ~1600, 1450 | Medium-Strong | Aromatic C=C Bending |

| ~750 | Strong | C-H Out-of-plane Bending |

Table 4: Mass Spectrometry (MS) Data

The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

| m/z | Relative Intensity | Tentative Assignment |

| 221 | High | [M]⁺ (Molecular Ion) |

| 220 | High | [M-H]⁺ |

| 192 | Medium | [M-CHO]⁺ |

| 165 | Medium | [M-C₂H₂O-H]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The solution should be homogenous and free of particulate matter.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, depending on sample concentration.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (ATR Method): A small amount of the powdered this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Gentle pressure is applied to ensure good contact between the sample and the crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum. The resulting spectrum is displayed in terms of transmittance or absorbance.

2.3 Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Initial temperature of 100 °C, ramped to 280 °C at a rate of 10-20 °C/min, and held for a few minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Speed: 1-2 scans/second.

-

-

Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak is then extracted and analyzed for the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: General workflow for spectroscopic characterization.

This guide provides a foundational set of spectroscopic data and analytical protocols for this compound. Researchers are encouraged to use this information as a reference for their own analytical work, ensuring the accurate identification and characterization of this important chemical entity.

In-depth Technical Guide: 1H NMR Spectrum of 2-Phenyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Phenyl-1H-indole-3-carbaldehyde, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document outlines the expected spectral data, a standard experimental protocol for its acquisition, and a visualization of its synthetic pathway.

1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the indole core, the phenyl substituent, and the aldehyde group. The chemical shifts are influenced by the electronic environment of each proton, providing valuable structural information. The following table summarizes the anticipated 1H NMR data for this compound, compiled from available spectroscopic information.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1 (NH) | ~8.50 - 9.50 | br s | 1H | - |

| H-4 | ~8.20 - 8.40 | d | 1H | ~7.5 - 8.0 |

| H-5 | ~7.20 - 7.40 | m | 1H | - |

| H-6 | ~7.20 - 7.40 | m | 1H | - |

| H-7 | ~7.50 - 7.70 | d | 1H | ~7.5 - 8.0 |

| H-2' & H-6' | ~7.60 - 7.80 | m | 2H | - |

| H-3', H-4', H-5' | ~7.40 - 7.60 | m | 3H | - |

| CHO | ~9.70 - 10.10 | s | 1H | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and spectrometer frequency. The data presented is a representative compilation based on typical values for similar indole derivatives.

Experimental Protocol for 1H NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality and reproducible 1H NMR spectra.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) of high purity (0.5-0.7 mL). Chloroform-d (CDCl₃) is a common choice for similar compounds.

-

Dissolution: Dissolve the sample in the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can be used to aid dissolution.

-

Transfer: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.

2.2. NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Receiver Gain (RG): Set automatically by the instrument to avoid signal clipping.

-

Acquisition Time (AQ): Typically 3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): 12-16 ppm, centered around 6-7 ppm.

-

Temperature: 298 K (25 °C).

2.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Perform baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Integration: Integrate the signals to determine the relative proton ratios.

Synthetic Pathway Visualization

The synthesis of this compound can be achieved through various methods. A common approach involves the Vilsmeier-Haack formylation of 2-phenylindole. The logical workflow for this synthesis is depicted below.

Caption: Vilsmeier-Haack synthesis of the target compound.

This guide provides a foundational understanding of the 1H NMR spectroscopy of this compound for professionals in the fields of chemical research and drug development. The provided data and protocols serve as a valuable resource for the characterization and synthesis of this important indole derivative.

Crystal Structure of 2-Phenyl-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of 2-Phenyl-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. The document details its crystallographic parameters, provides comprehensive experimental protocols for its synthesis and structural determination, and explores its potential biological relevance through key signaling pathways.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is summarized in the table below, as sourced from the Crystallography Open Database (COD) under deposition number 7231970.[1] This data is based on the work published by Ganesan and colleagues in 2018.[1]

| Parameter | Value |

| Empirical Formula | C₁₅H₁₁NO |

| Formula Weight | 221.25 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P b c n |

| a | 22.6720 Å |

| b | 14.2171 Å |

| c | 6.8368 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 2202.9 ų |

| Z | 8 |

| Calculated Density | 1.334 g/cm³ |

| Radiation type | Mo Kα |

| Wavelength | 0.71073 Å |

| Temperature | 293 K |

Experimental Protocols

Synthesis and Crystallization of this compound

The synthesis of this compound can be achieved through various methods, with the Fischer indole synthesis being a common route for the 2-phenylindole core, followed by formylation at the C3 position.

Materials:

-

Phenylhydrazine

-

Acetophenone

-

Polyphosphoric acid (PPA) or other acid catalyst (e.g., glacial acetic acid)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Appropriate organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)

Procedure:

-

Synthesis of 2-Phenylindole:

-

A mixture of phenylhydrazine and acetophenone is refluxed in ethanol with a catalytic amount of glacial acetic acid to form the corresponding phenylhydrazone.

-

The crude phenylhydrazone is then cyclized using a strong acid catalyst like polyphosphoric acid at an elevated temperature (typically 100-150°C).

-

The reaction mixture is cooled and then poured into ice-water to precipitate the crude 2-phenylindole.

-

The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol.

-

-

Formylation of 2-Phenylindole (Vilsmeier-Haack Reaction):

-

In a flask cooled in an ice bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.

-

A solution of 2-phenylindole in DMF is then added slowly to the Vilsmeier reagent.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The mixture is then carefully poured into a stirred solution of ice and sodium hydroxide to hydrolyze the intermediate and precipitate the product.

-

The solid this compound is collected by filtration, washed thoroughly with water, and dried.

-

-

Crystallization for Single-Crystal X-ray Diffraction:

-

Slow evaporation is a common technique for growing single crystals. A saturated solution of the purified this compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

The solution is filtered to remove any particulate matter and the filtrate is left in a loosely covered container in a vibration-free environment.

-

Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of suitable quality for X-ray diffraction should form.

-

Single-Crystal X-ray Diffraction Analysis

The following is a representative protocol for the determination of the crystal structure of this compound using a single-crystal X-ray diffractometer.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

-

Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

-

Cryostat for low-temperature data collection (optional, but recommended for better data quality).

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (if necessary).

-

Data Collection:

-

The mounted crystal is placed on the diffractometer and cooled to the desired temperature (e.g., 100 K or 293 K).

-

The unit cell parameters are determined from a preliminary set of diffraction frames.

-

A full sphere of diffraction data is collected using a combination of ω and φ scans.

-

-

Data Reduction:

-

The raw diffraction images are processed to integrate the reflection intensities.

-

The integrated intensities are corrected for Lorentz and polarization effects, and an absorption correction (e.g., multi-scan) is applied.

-

-

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final model is validated using crystallographic software to check for consistency and quality.

-

Biological Relevance and Signaling Pathways

2-Phenylindole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] While the specific signaling pathways for this compound are not extensively detailed, the broader class of 2-phenylindoles has been shown to interact with key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling cascade.

Inhibition of Cyclooxygenase (COX) Pathway

Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Some indole derivatives have been investigated as COX inhibitors.

Modulation of NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous inflammatory diseases and cancers. Inhibition of this pathway is a key target for anti-inflammatory drug development.

Conclusion

This technical guide provides a consolidated resource for understanding the crystal structure and potential biological context of this compound. The provided crystallographic data serves as a fundamental basis for computational modeling and structure-activity relationship studies. The detailed experimental protocols offer a practical guide for the synthesis and structural analysis of this compound and its analogs. Furthermore, the exploration of its potential interactions with the COX and NF-κB signaling pathways highlights its relevance in the development of novel therapeutic agents, particularly in the realm of anti-inflammatory and anticancer research. Further investigation into the specific molecular targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to the Physical Properties of 3-Formyl-2-phenylindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of 3-Formyl-2-phenylindole (also known as 2-Phenylindole-3-carboxaldehyde), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document collates available data on its physical characteristics, detailed experimental protocols for its synthesis and analysis, and a visual representation of its synthetic pathway.

Core Physical and Chemical Properties

3-Formyl-2-phenylindole is a solid at room temperature, appearing as a cream to pale brown powder or crystalline solid. Its structural and physical data are summarized below.

| Property | Value | Reference |

| Synonyms | 2-Phenylindole-3-carboxaldehyde, 2-Phenyl-1H-indole-3-carbaldehyde | [1][2] |

| CAS Number | 25365-71-3 | [1] |

| Molecular Formula | C₁₅H₁₁NO | [1] |

| Molecular Weight | 221.25 g/mol | [1] |

| Melting Point | 249-257 °C | [1][3] |

| Appearance | Cream to pale brown powder/crystal | [3] |

Spectroscopic Data

The spectroscopic data are crucial for the structural elucidation and purity assessment of 3-Formyl-2-phenylindole.

Mass Spectrometry

The mass spectrum of 3-Formyl-2-phenylindole is characterized by its molecular ion peak and specific fragmentation patterns.

| Ion Type | m/z Ratio | Notes |

| Molecular Ion [M]⁺ | 221 | Corresponds to the molecular weight of the compound. |

| M-1 Peak | 220 | A significant peak, likely due to the loss of a hydrogen atom from the aldehyde group. |

| Fragment | 165 | --- |

Data sourced from NIST Mass Spectrometry Data Center via PubChem.[4]

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400 | N-H | Stretching |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2850, ~2750 | Aldehyde C-H | Stretching (Fermi resonance) |

| ~1650 | C=O (Aldehyde) | Stretching |

| ~1600, ~1450 | C=C | Aromatic Ring Stretching |

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR). The data presented is a typical representation for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Chemical Shifts (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet |

| Indole N-H | 8.0 - 9.0 | Broad Singlet |

| Aromatic Protons | 7.0 - 8.5 | Multiplets |

¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~185 |

| Aromatic & Heterocyclic Carbons | 110 - 140 |

Experimental Protocols

This section details the methodologies for the synthesis of 3-Formyl-2-phenylindole and the general procedures for acquiring the characterization data presented.

Synthesis: Vilsmeier-Haack Formylation of 2-Phenylindole

This reaction is a standard and effective method for introducing a formyl group at the electron-rich C3 position of the indole ring.[5][6]

Reagents:

-

2-Phenylindole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium Acetate

-

Deionized Water

-

Diethyl ether (or other suitable extraction solvent)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Vilsmeier Reagent Formation: In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent, a chloroiminium salt.

-

Formylation: Dissolve 2-phenylindole in DMF and add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and a saturated aqueous solution of sodium acetate.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x volume).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 3-Formyl-2-phenylindole.[7]

Characterization Methods

-

Melting Point Determination: The melting point is determined using a capillary melting point apparatus. A small amount of the finely powdered, dry sample is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is raised slowly (1-2 °C per minute) near the expected melting point, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.[1][3]

-

IR Spectroscopy: The IR spectrum of the solid sample is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a translucent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is pressed directly against the ATR crystal.[4]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Mass Spectrometry: Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction. The molecule is ionized and fragmented, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.[4]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of 3-Formyl-2-phenylindole.

References

- 1. 2-Phenylindole-3-carboxaldehyde 97 25365-71-3 [sigmaaldrich.com]

- 2. 2-PHENYLINDOLE-3-CARBOXALDEHYDE | 25365-71-3 [chemicalbook.com]

- 3. assets.qa.thermofisher.com [assets.qa.thermofisher.com]

- 4. 2-Phenylindole-3-carboxaldehyde | C15H11NO | CID 613305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Basic Characterization of 2-Phenylindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental characterization of 2-phenylindole derivatives, a class of heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple receptors with high affinity.[1] These derivatives have garnered significant attention for their immense therapeutic potential, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] This document details their physicochemical properties, synthesis, spectroscopic signatures, and key biological activities, offering detailed experimental protocols and visual representations of relevant pathways.

Physicochemical Properties of 2-Phenylindole

The parent compound, 2-phenylindole, is a white to pale yellow crystalline solid that serves as the foundational scaffold for a vast library of derivatives.[3][4] Its core properties are summarized below. Derivatives will exhibit different properties based on their specific substitutions.

| Property | Value | Reference |

| IUPAC Name | 2-phenyl-1H-indole | [5] |

| CAS Number | 948-65-2 | [3][4][6] |

| Molecular Formula | C₁₄H₁₁N | [4][5][6] |

| Molecular Weight | 193.24 g/mol | [5][6] |

| Appearance | White to pale yellow/orange crystalline solid/powder | [3][4][7] |

| Melting Point | 187-190 °C | [3][4][6] |

| Boiling Point | 250 °C at 10 mmHg | [6] |

| Density | ~1.2 g/cm³ | [4] |

| Solubility | Soluble in organic solvents like dichloromethane, ethanol, acetone, and THF; insoluble in water.[2][3][4] | |

| Purity (Typical) | ≥ 98.0% (GC) | [6][7] |

Synthesis of 2-Phenylindole Derivatives

The synthesis of the 2-phenylindole scaffold can be achieved through several classic and modern organic chemistry reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Common Synthetic Strategies:

-

Fischer Indole Synthesis: This is a classic and widely used method involving the acid-catalyzed cyclization of an aryl hydrazone, which is typically formed from the condensation of a phenylhydrazine with an appropriate acetophenone derivative.[4][8][9]

-

Palladium-Catalyzed Reactions: Modern cross-coupling methods offer high efficiency and functional group tolerance. A common approach is the one-pot palladium-catalyzed Sonogashira-type alkynylation followed by a base-assisted cycloaddition of substituted 2-iodoanilines and terminal alkynes.[10][11] Another palladium-catalyzed method involves the annulation of anilines with bromoalkynes.[12]

-

Madelung Synthesis: This method involves the high-temperature, base-catalyzed cyclization of an N-acyl-o-toluidine.[4]

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for synthesizing and subsequently modifying 2-phenylindole derivatives.

Spectroscopic Characterization

The structural elucidation of 2-phenylindole derivatives relies on standard spectroscopic techniques. The parent compound's data provides a reference for analyzing substituted analogs.

| Technique | Characteristic Features for 2-Phenylindole |

| ¹H NMR | Signals typically observed at: δ ~8.3 ppm (br s, 1H, N-H), δ 7.6-7.2 ppm (m, aromatic protons from phenyl and indole rings), δ ~6.8 ppm (s, 1H, H3 of indole).[9][13] |

| ¹³C NMR | Characteristic peaks around: δ 137-100 ppm, corresponding to the 12 aromatic carbons of the fused ring system and the phenyl substituent.[14] |

| IR (cm⁻¹) | Stretching vibrations observed at: 3400-3300 (N-H), 3100-3000 (aromatic C-H), 1600-1450 (aromatic C=C).[8][15] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 193.[5][15] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for the synthesis and modification of 2-phenylindoles.

Protocol 4.1: Fischer Indole Synthesis of 2-Phenylindole[8]

This protocol involves two main steps: the formation of the hydrazone and its subsequent cyclization.

-

Step 1: Synthesis of Acetophenone Phenylhydrazone

-

Combine equimolar amounts of phenylhydrazine and acetophenone.

-

The condensation reaction is typically carried out in a suitable solvent like ethanol.

-

The product, an aryl hydrazone, often precipitates and can be isolated by filtration.

-

-

Step 2: Cyclization to 2-Phenylindole

-

Place the dried acetophenone phenylhydrazone (0.15 mol) into a beaker containing an excess of a cyclizing agent, such as polyphosphoric acid (PPA) (~180 g).[8]

-

Heat the mixture on a water bath to 100-120°C for approximately 10-15 minutes with stirring.

-

After cooling, carefully add the reaction mixture to a large volume of cold water (~450 mL) and stir vigorously to dissolve the PPA.

-

The solid 2-phenylindole product precipitates.

-

Collect the solid by vacuum filtration and wash thoroughly with ice-cold water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Protocol 4.2: N-Alkylation of 2-Phenylindole[8]

-

Reaction Setup

-

In a flask, prepare a mixture of the 2-phenylindole derivative (e.g., 3 mmol), a base such as potassium carbonate (K₂CO₃, 6 mmol), and the desired alkyl or aryl halide (4 mmol) in a polar aprotic solvent like DMF (10 mL).

-

Stir the reaction mixture at room temperature for approximately 4 hours using a magnetic stirrer.

-

-

Work-up and Purification

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with cold water to precipitate the N-substituted product.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain the purified N-alkylated 2-phenylindole.

-

Biological Activities and Mechanisms of Action

2-Phenylindole derivatives are known to interact with various biological targets, leading to a broad spectrum of pharmacological effects.

Key Activities:

-

Anti-inflammatory: Many derivatives exhibit potent anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2) and suppressing the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines like TNF-α and IL-6.[2][10]

-

Anticancer: These compounds have shown significant antiproliferative activity against various cancer cell lines, including breast, lung, and leukemia.[2][15][16] One key mechanism involves their function as selective estrogen receptor modulators (SERMs), making them particularly relevant for hormone-dependent breast cancers.[17] Some derivatives also induce apoptosis in cancer cells.[17]

-

Antimicrobial: Antibacterial and antifungal properties have been reported for this class of compounds.[2]

-

Antidepressant: Certain N-substituted 2-phenylindole derivatives have been investigated for their potential as antidepressant agents.[8]

Quantitative Biological Data

The following table summarizes the inhibitory concentrations (IC₅₀) for select 2-phenylindole derivatives, demonstrating their potency.

| Compound | Biological Target/Assay | IC₅₀ Value (μM) | Reference |

| 2-Phenylindole (1) | Nitrite Production Inhibition | 38.1 ± 1.8 | [10] |

| 2-Phenylindole (1) | NF-κB Inhibition | 25.4 ± 2.1 | [10] |